1H-Indole-3-acetonitrile, 5-methoxy-a,a-dimethyl-
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Overview
Description
1H-Indole-3-acetonitrile, 5-methoxy-a,a-dimethyl-: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes an indole nucleus, which is a common motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-acetonitrile, 5-methoxy-a,a-dimethyl- typically involves multi-step organic reactions. One common method includes the Sonogashira coupling followed by CuI-mediated indole formation . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale organic synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles is becoming more prevalent in the industrial synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-acetonitrile, 5-methoxy-a,a-dimethyl- undergoes various
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C13H14N2O/c1-13(2,8-14)11-7-15-12-5-4-9(16-3)6-10(11)12/h4-7,15H,1-3H3 |
InChI Key |
ZHDVNWHEEPLIBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CNC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
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